REACTION_CXSMILES
|
[H-].[Na+].[C:3](#[N:7])[CH2:4][C:5]#[N:6].[C:8]1([CH2:14][C:15](Cl)=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O>O1CCCC1>[OH:16][C:15](=[C:4]([C:3]#[N:7])[C:5]#[N:6])[CH2:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|
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Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
188 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
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Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)CC(=O)Cl
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Name
|
|
Quantity
|
52 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture at room temperature for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
it was again cooled to 0° C.
|
Type
|
WAIT
|
Details
|
over a period of 80 minutes
|
Duration
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80 min
|
Type
|
STIRRING
|
Details
|
After stirring the reaction mixture at room temperature for 49 hours
|
Duration
|
49 h
|
Type
|
DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure, diethyl ether (130 mL) and 1 mol/L hydrochloric acid (130 mL)
|
Type
|
ADDITION
|
Details
|
were added to the residue and extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC1=CC=CC=C1)=C(C#N)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |